4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C9H5ClF3N3O |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)2-15-7(6)5-3-16-17-8(5)14/h1-3H,14H2 |
InChI Key |
VRADPUQYIUSTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(ON=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Isoxazole Formation
The isoxazole ring is often constructed via [3+2] cycloaddition reactions between alkynes and nitrile oxides or oximes. For this compound, trifluoromethylated isoxazoles are synthesized using trifluoroacetaldehyde oxime and aryl alkynes, followed by functionalization.
Key Steps:
- Oxime Preparation : Trifluoroacetaldehyde oxime is reacted with aryl alkynes (e.g., 4-ethynylbenzonitrile) in toluene under basic conditions (e.g., triethylamine) to form the isoxazole core.
- Amine Introduction : The isoxazole is functionalized with an amine group via nucleophilic substitution or reductive amination.
Example Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Catalyst/Reagent | Yield |
|---|---|---|---|---|---|
| Trifluoroacetaldehyde oxime | 1.5 eq | Toluene | RT → 0°C | Et₃N | 60–84% |
| Aryl alkyne | 2.0 eq | Toluene | 0°C | – | – |
Mechanism :
The alkyne undergoes nucleophilic attack by the oxime, forming a nitrile oxide intermediate that cyclizes to the isoxazole.
Kindler Reaction for Isoxazole Synthesis
The Kindler reaction employs β-keto oximes and alkyl halides to form isoxazoles. This method has been adapted for trifluoromethylated systems.
Procedure:
- Oxime Synthesis : Trifluoroacetoacetonitrile is condensed with hydroxylamine hydrochloride under reflux to form the oxime.
- Cyclization : Reaction with alkyl halides (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) in methanol yields the isoxazole.
Example Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime formation | Hydroxylamine HCl, methanol, reflux | 52.6% |
| Cyclization | KCN, methanol, 20°C, 3 h | 37% |
Limitations : Moderate yields due to competing side reactions and challenging purification.
Cross-Coupling Strategies
For attaching the pyridine moiety, palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura) are employed.
Approach:
- Halo-Substituted Isoxazole : The isoxazole is functionalized with a halogen (e.g., bromine) at the desired position.
- Pyridine Boronic Acid : A boronic acid derivative of 3-chloro-5-(trifluoromethyl)pyridin-2-amine is prepared.
- Coupling : Pd(PPh₃)₄ or similar catalysts facilitate the bond formation under basic conditions (e.g., K₂CO₃).
Representative Conditions:
| Component | Quantity | Solvent | Base | Catalyst | Yield |
|---|---|---|---|---|---|
| Halo-isoxazole | 1.0 eq | Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 36–97% |
| Pyridine boronic acid | 1.1 eq | Dioxane | K₂CO₃ | – | – |
Advantages : High regioselectivity and compatibility with electron-deficient pyridine systems.
Stepwise Functionalization of Pyridine
The pyridine ring is pre-functionalized with chloro and trifluoromethyl groups before coupling.
Steps:
- Chlorination : 5-(Trifluoromethyl)pyridin-2-amine is chlorinated at position 3 using Cl₂ or SOCl₂.
- Trifluoromethylation : Electrophilic trifluoromethylation at position 5 is achieved via CF₃I or Umemura reagents.
- Coupling : The functionalized pyridine is linked to the isoxazole amine using 1,1′-thiocarbonyldiimidazole (TCDI) or EDC/NHS.
Example Protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, CH₂Cl₂, 0°C → RT | 85% |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 70% |
| Coupling | TCDI, DCM, RT | 60–80% |
Note : TCDI-mediated couplings are efficient for thiourea or urea linkages but may require optimization for amine-pyridine bonds.
One-Pot Multi-Component Reactions
InCl₃-catalyzed reactions enable simultaneous formation of the isoxazole and pyridine linkages.
Method:
- Components : Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile.
- Catalyst : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation.
- Product : Multi-substituted pyrano[2,3-c]pyrazole derivatives, which can be modified to include pyridine groups.
Conditions:
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Reaction Time | 20 min |
| Catalyst Loading | 20 mol% InCl₃ |
| Solvent | 50% EtOH |
| Yield | 80–95% |
Application : This method offers scalability but may require post-functionalization for the target compound.
Comparative Analysis of Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition | Trifluoroacetaldehyde oxime, Et₃N | 60–84% | High regioselectivity | Requires inert atmosphere |
| Kindler Reaction | KCN, methanol, 20°C | 37% | Simple starting materials | Moderate yields, purification challenges |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 36–97% | Broad substrate tolerance | Requires Pd catalysts |
| Stepwise Functionalization | Cl₂, CF₃I, TCDI | 60–80% | Precise functionalization control | Multi-step process |
| Multi-Component | InCl₃, 50% EtOH, ultrasound | 80–95% | Short reaction times | Limited to specific substrates |
Critical Reaction Optimization Insights
- Cycloaddition : Lower temperatures (0°C) improve regioselectivity for electron-deficient alkynes.
- Coupling : TCDI outperforms EDC in amine-pyridine bond formation due to superior activation efficiency.
- Purification : Silica gel chromatography (e.g., 10% EtOAc/hexane) is effective for isolating the final product.
Structural Validation
The compound’s structure is confirmed via:
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemical Synthesis
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups can participate in various chemical reactions such as:
- Substitution Reactions : The chloro and trifluoromethyl groups on the pyridine ring can be replaced with other functional groups, enhancing its utility in synthesizing derivatives with tailored properties.
- Oxidation and Reduction : The hydroxyl groups can be oxidized to form ketones or carboxylic acids, while reduction reactions can yield different derivatives that may exhibit distinct biological activities.
Biological Research
The compound's structure makes it a candidate for investigating biological interactions, particularly in pharmacology:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, making this compound a potential lead for developing inhibitors targeting various biological pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Industrial Applications
In the industrial sector, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is being explored for its potential in:
- Agrochemicals : Its unique properties may be harnessed in the formulation of pesticides or herbicides, contributing to agricultural productivity.
- Material Science : The compound's stability and reactivity could be advantageous in developing new materials or coatings with specific performance characteristics .
Case Study 1: Synthesis of Novel Derivatives
A study demonstrated the synthesis of novel derivatives from 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine through a series of substitution reactions. These derivatives were evaluated for their biological activity against cancer cell lines, indicating promising results that suggest further exploration into their therapeutic potential .
Case Study 2: Mechanistic Studies on Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity, providing insights into its potential as a therapeutic agent for metabolic disorders .
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial growth and metabolism . This inhibition leads to the attenuation of bacterial secondary metabolism and growth.
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound vs. Thiadiazole Analogs : Replacing isoxazole with 1,2,4-thiadiazole (as in ) introduces sulfur, which increases electron-withdrawing effects and thermal stability. This enhances suitability for high-temperature agrochemical formulations .
- Substituent Influence : The tert-butyl group in significantly raises lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability but reducing aqueous solubility.
Biological Activity
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine is a synthetic compound that has garnered attention in various biological and medicinal chemistry studies due to its unique structural features and potential therapeutic applications. The compound's biological activity primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with an isoxazole ring. These structural elements contribute to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClF₃N₃O |
| Melting Point | 161–163 °C |
| CAS Number | 251097-82-2 |
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine involves binding to specific targets within cells. The chloro and trifluoromethyl groups enhance the compound's binding affinity, while the isoxazole moiety may participate in hydrogen bonding interactions. This binding can modulate various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against multiple cancer cell lines, demonstrating an IC50 value in the low micromolar range. In one study, the compound was shown to inhibit the proliferation of human colon adenocarcinoma cells with an IC50 of approximately 92.4 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It shows potential as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial viability. This suggests its utility in developing new antibacterial agents .
Case Studies
- Study on Cancer Cell Lines : A study assessed the activity of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine against a panel of cancer cell lines, including lung and breast cancer models. The results indicated that the compound significantly reduced cell viability, particularly in lung adenocarcinoma cells, supporting its potential as an anticancer agent .
- Antimicrobial Activity Assessment : Another study focused on the compound's efficacy against various bacterial strains. It was found to exhibit comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
